molecular formula C23H28N2O4 B2957580 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921794-76-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2957580
CAS No.: 921794-76-5
M. Wt: 396.487
InChI Key: DPUJIWOGQJAOPR-UHFFFAOYSA-N
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would then be purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzoxazepines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and neurological disorders. Research on this compound could explore its efficacy and safety as a pharmaceutical agent.

Industry

Industrially, this compound might find applications in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific interactions with molecular targets. It could act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate its exact mechanism and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their anxiolytic and sedative properties.

    Benzoxazoles: Exhibiting antimicrobial and anti-inflammatory activities.

    Benzothiazepines: Used as calcium channel blockers in cardiovascular treatments.

Uniqueness

What sets “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” apart is its specific combination of functional groups and the benzoxazepine core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-12-25-19-11-8-17(14-20(19)29-15-23(2,3)22(25)27)24-21(26)13-16-6-9-18(28-4)10-7-16/h6-11,14H,5,12-13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJIWOGQJAOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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